

structure and properties of cis-MZ 1

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Structure and Properties of cis-MZ1

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-MZ1 is a crucial negative control molecule for the PROTAC (Proteolysis Targeting Chimera) MZ1. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. MZ1 is a potent degrader of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, and BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1][2] Understanding the properties of cis-MZ1 is essential for the rigorous validation of experimental results obtained with MZ1, ensuring that the observed biological effects are due to the degradation of the target protein and not other off-target effects of the chemical scaffold.

cis-MZ1 is the (S)-hydroxy diastereoisomer of MZ1.[1] This stereochemical difference is critical to its function as a negative control. While it retains the ability to bind to the bromodomains of BET proteins with an affinity comparable to that of MZ1, the altered stereochemistry at the hydroxyproline core prevents it from effectively binding to the VHL E3 ligase.[2] This inability to recruit the E3 ligase renders cis-MZ1 incapable of inducing the degradation of BET proteins.

This technical guide provides a comprehensive overview of the structure and properties of cis-MZ1, including its physicochemical characteristics, binding affinities, and its role in validating the mechanism of action of MZ1. Detailed experimental protocols for key assays are also provided.



Physicochemical Properties

| Property | - Value | Reference |
|-------------------|---|----------------|
| Chemical Name | (2S,4S)-1-((S)-2-(tert-butyl)-17- ((S)-4-(4-chlorophenyl)-2,3,9- trimethyl-6H-thieno[3,2-f][1][3] [4]triazolo[4,3-a][1][4]diazepin- 6-yl)-4,16-dioxo-6,9,12-trioxa- 3,15-diazaheptadecanoyl)-4- hydroxy-N-(4-(4-methylthiazol- 5-yl)benzyl)pyrrolidine-2- carboxamide | Not Applicable |
| Molecular Formula | C49H60CIN9O8S2 | Not Applicable |
| Molecular Weight | 1002.64 g/mol | Not Applicable |
| CAS Number | 1797406-72-4 | Not Applicable |

Binding Affinities

The key feature of cis-MZ1 is its differential binding affinity for BET bromodomains and the VHL E3 ligase compared to MZ1.



| Target | Ligand | Binding Affinity (Kd) | Method | Reference |
|--|---------|--------------------------|--|-----------|
| BRD2 (BD1) | MZ1 | 307 nM | Isothermal Titration Calorimetry | [5] |
| BRD2 (BD2) | MZ1 | 228 nM | Isothermal Titration Calorimetry | [5] |
| BRD3 (BD1) | MZ1 | 119 nM | Isothermal Titration Calorimetry | [5] |
| BRD3 (BD2) | MZ1 | 115 nM | Isothermal Titration Calorimetry | [5] |
| BRD4 (BD1) | MZ1 | 382 nM | Isothermal Titration Calorimetry | [5] |
| BRD4 (BD2) | MZ1 | 120 nM | Isothermal Titration Calorimetry | [5] |
| VHL-ElonginC- ElonginB (VCB) Complex | cis-MZ1 | > 15 μM | Isothermal Titration Calorimetry | [1][6] |

Note: The binding affinity of cis-MZ1 to BET bromodomains is consistently reported as "comparable" to that of MZ1.[1][3] Therefore, the Kd values for MZ1 are provided as a reference for the expected range of cis-MZ1 binding to the respective bromodomains.

Mechanism of Action (as a Negative Control)

The following diagram illustrates the differential mechanism of MZ1 and cis-MZ1. MZ1 forms a ternary complex with a BET protein and the VHL E3 ligase, leading to the ubiquitination and

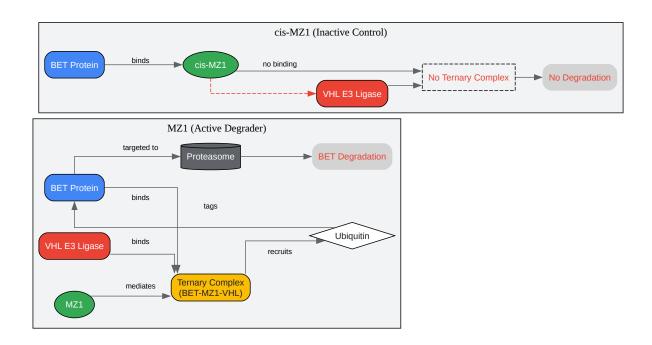




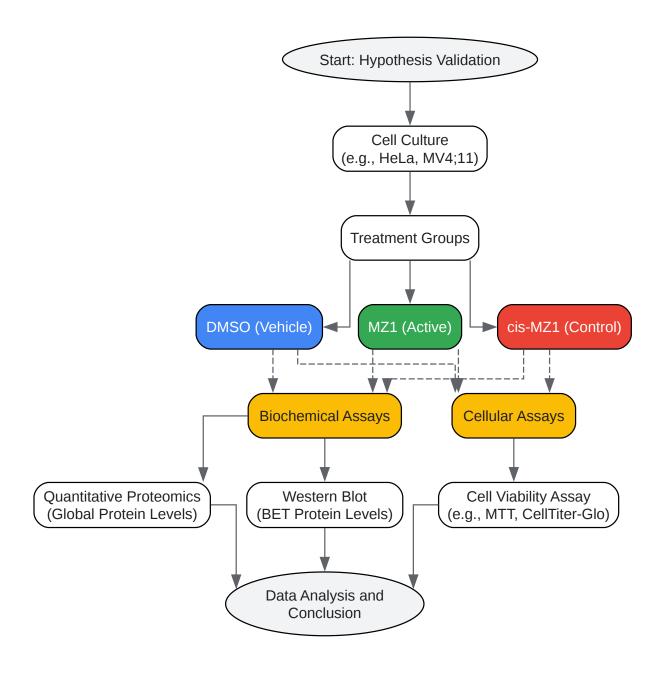


subsequent degradation of the BET protein. In contrast, cis-MZ1 can bind to the BET protein but fails to recruit the VHL E3 ligase, thus preventing the degradation process.









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- To cite this document: BenchChem. [structure and properties of cis-MZ 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560343#structure-and-properties-of-cis-mz-1]

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